molecular formula C11H16N2O B2374984 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile CAS No. 1342582-00-6

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile

Cat. No.: B2374984
CAS No.: 1342582-00-6
M. Wt: 192.262
InChI Key: XQGQWQFDOCMTNB-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by the presence of a cyclopropylacetyl group attached to a piperidine ring, which also bears a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific pathways or receptors.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylacetyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The carbonitrile group may also participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:

    1-(2-Cyclopropylacetyl)piperidine-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which affects its reactivity and binding properties.

    1-(2-Cyclopropylacetyl)piperidine-4-methanol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-cyclopropylacetyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-8-10-3-5-13(6-4-10)11(14)7-9-1-2-9/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGQWQFDOCMTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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